

The Discovery, History, and Application of 2-Bromohexadecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromohexadecanoic acid

Cat. No.: B097334

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Introduction

2-Bromohexadecanoic acid, also commonly known as 2-bromopalmitic acid, is a synthetic, halogenated fatty acid that has become an indispensable tool in the study of lipid metabolism and protein modification. Initially explored as an inhibitor of fatty acid oxidation, its role as a potent, non-selective inhibitor of protein S-palmitoylation has cemented its importance in contemporary cell biology and drug discovery. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological applications of **2-bromohexadecanoic acid**, with a focus on its mechanism of action and its utility in elucidating complex cellular signaling pathways.

Discovery and History

While a singular, definitive report on the very first synthesis of **2-bromohexadecanoic acid** is not readily available in historical literature, its creation is intrinsically linked to the development of one of the fundamental reactions in organic chemistry: the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction, which allows for the α -halogenation of carboxylic acids, was developed in the late 19th century through the collective work of Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky. The first publication on this type of reaction dates back to 1881. The synthesis of **2-bromohexadecanoic acid** is a direct application of this established methodology to hexadecanoic acid (palmitic acid).

The initial interest in **2-bromohexadecanoic acid**, emerging nearly 50 years ago, was centered on its ability to act as a non-selective inhibitor of lipid metabolism, including the inhibition of β -oxidation.^[1] However, its prominence in the scientific community surged with the discovery of its ability to inhibit protein S-palmitoylation, a reversible post-translational lipid modification. This has made it a widely used pharmacological tool to study the roles of palmitoylation in protein trafficking, localization, and function.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-bromohexadecanoic acid** is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₁ BrO ₂	
Molecular Weight	335.32 g/mol	
CAS Number	18263-25-7	
Melting Point	52-54 °C	[2]
Solubility	Soluble in DMSO (up to 75 mg/ml), ethanol (up to 25 mg/ml), methanol, and chloroform. Insoluble in water.	[2] [3]
Appearance	White to yellow solid	[4]
¹ H NMR	Spectral data available	[5]
¹³ C NMR	Spectral data for similar α -bromoalkanoic acids available	[6] [7]
Mass Spectrometry	Fragmentation patterns are characteristic of long-chain fatty acids, with cleavage at the α -carbon and sequential loss of C ₂ H ₄ units.	[8] [9]

Experimental Protocols

Synthesis of 2-Bromohexadecanoic Acid via the Hell-Volhard-Zelinsky Reaction

The most common and historically significant method for the synthesis of **2-bromohexadecanoic acid** is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α -bromination of hexadecanoic acid.

Materials:

- Hexadecanoic acid (palmitic acid)
- Red phosphorus (catalytic amount)
- Bromine (excess)
- Water
- Inert solvent (e.g., carbon tetrachloride, optional)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Heating mantle

Procedure:

- In a round-bottom flask, combine hexadecanoic acid and a catalytic amount of red phosphorus. If desired, an inert solvent can be added.
- Attach a reflux condenser and a dropping funnel to the flask.
- From the dropping funnel, slowly add an excess of bromine to the reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be handled in

a well-ventilated fume hood.

- Once the addition of bromine is complete, gently heat the mixture to reflux. The reaction time can vary but is typically several hours.
- After the reaction is complete (indicated by the disappearance of the red bromine color), cool the mixture to room temperature.
- Slowly and carefully add water to the reaction mixture to quench the excess bromine and hydrolyze the intermediate acyl bromide.
- The crude **2-bromohexadecanoic acid** can be purified by recrystallization from a suitable solvent (e.g., hexane).

Inhibition of Protein Palmitoylation in a Cell-Based Assay

2-Bromohexadecanoic acid is widely used to study the effects of inhibiting protein palmitoylation in cultured cells.

Materials:

- Cultured cells of interest
- **2-Bromohexadecanoic acid**
- Dimethyl sulfoxide (DMSO)
- Cell culture medium and supplements
- Apparatus for cell lysis and protein extraction
- Antibodies for immunoblotting or other downstream analysis methods

Procedure:

- Prepare a stock solution of **2-bromohexadecanoic acid** in DMSO. A typical stock concentration is 10-100 mM.

- Culture the cells of interest to the desired confluency.
- Treat the cells with the desired concentration of **2-bromohexadecanoic acid** by adding the stock solution to the cell culture medium. A typical final concentration ranges from 10 to 100 μM . A vehicle control (DMSO alone) should be run in parallel.
- Incubate the cells for the desired period (e.g., 1-24 hours).
- After incubation, harvest the cells and lyse them to extract proteins.
- Analyze the protein lysates using appropriate downstream techniques, such as immunoblotting to assess changes in protein localization, or activity-based protein profiling to measure the inhibition of palmitoyltransferases.

Signaling Pathways and Mechanisms of Action

2-Bromohexadecanoic acid exerts its biological effects primarily through the inhibition of protein S-palmitoylation. This process is catalyzed by a family of enzymes known as DHHC (Asp-His-His-Cys) domain-containing palmitoyl acyltransferases.

Inhibition of DHHC Enzymes

2-Bromohexadecanoic acid is a substrate analog of palmitic acid. In the cell, it is converted to 2-bromopalmitoyl-CoA. This activated form can then enter the active site of DHHC enzymes. The electrophilic α -carbon of the bromoacyl group can then react with the nucleophilic cysteine residue in the active site of the DHHC enzyme, leading to its irreversible alkylation and inactivation.



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Mechanism of DHHC enzyme inhibition by **2-Bromohexadecanoic Acid**.

Role in Pyroptosis Signaling

A key signaling pathway where **2-bromohexadecanoic acid** has been instrumental in elucidating a regulatory mechanism is pyroptosis, a form of programmed cell death. The execution of pyroptosis is mediated by gasdermin D (GSDMD). Recent studies have shown that the N-terminal fragment of GSDMD (GSDMD-NT), which is generated upon inflammasome activation and caspase-1 cleavage, requires S-palmitoylation for its translocation to the plasma membrane and subsequent pore formation.[10][11][12] This palmitoylation is catalyzed by specific DHHC enzymes. By inhibiting these enzymes, **2-bromohexadecanoic acid** prevents GSDMD-NT palmitoylation, thereby blocking its membrane localization and inhibiting pyroptosis.[10]

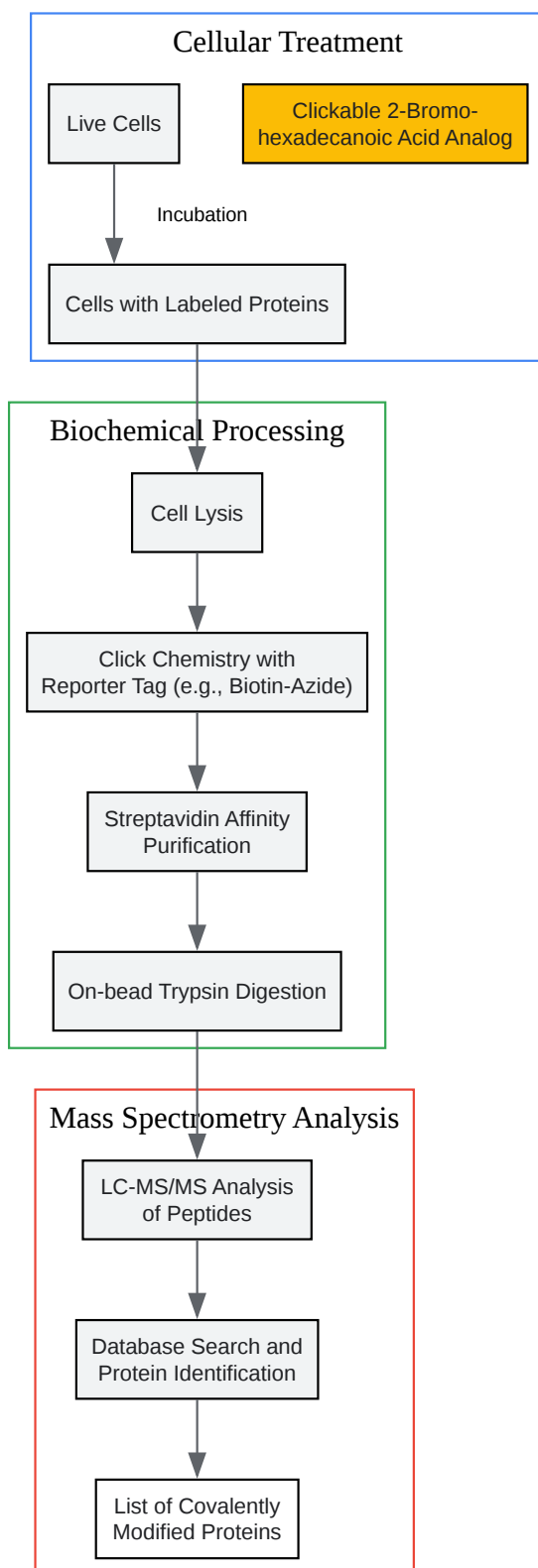
Inhibition of GSDMD-mediated pyroptosis by **2-Bromohexadecanoic Acid**.

Experimental Workflows

The use of **2-bromohexadecanoic acid** and its analogs in activity-based protein profiling (ABPP) has been pivotal in identifying the cellular targets of this inhibitor and understanding the landscape of protein palmitoylation.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP with a clickable analog of **2-bromohexadecanoic acid** (e.g., containing a terminal alkyne) allows for the identification of proteins that are covalently modified by the inhibitor.



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Workflow for Activity-Based Protein Profiling with a **2-Bromohexadecanoic Acid** analog.

Conclusion

2-Bromohexadecanoic acid, a product of classic organic synthesis, has evolved into a sophisticated tool for modern biological research. Its ability to irreversibly inhibit DHHC palmitoyl acyltransferases has provided profound insights into the role of S-palmitoylation in a myriad of cellular processes, from protein trafficking to programmed cell death. While its non-selective nature necessitates careful interpretation of experimental results, it remains an invaluable reagent for researchers, scientists, and drug development professionals seeking to understand and modulate the complex interplay of lipids and proteins in health and disease. Future development of more selective inhibitors will undoubtedly build upon the foundational knowledge gained from studies utilizing **2-bromohexadecanoic acid**.

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